(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Descripción general

Descripción

Chirality-Dependent Hydrogen Bond Direction

The study of (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol (THIQM) reveals that structural changes occur upon ionization, as investigated through various spectroscopic methods and ab initio calculations. Two low-energy conformers were identified, with Conformer I being the most stable due to a hydrogen bond from the CH2OH group to the nitrogen atom. Conformer II exhibits an NHO hydrogen bond in the opposite direction. Ionization affects these conformers differently, reinforcing the NHO bond in Conformer II and causing Conformer I to isomerize to the same ion as Conformer II, indicating a loss of chirality dependence in the hydrogen bond direction upon ionization .

Synthesis of Quinazolinone Derivatives

An eco-friendly synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives is described, utilizing 2-methyl tetrahydrofuran (2-MeTHF) and methanol with potassium carbonate as a catalyst. This method provides an environmentally benign alternative to traditional solvents and conditions, yielding products with excellent purity and confirmed by NMR, elemental analysis, LC-MS, and X-ray crystallography .

Photoinduced Addition Mechanism

The photoinduced Markovnikov addition of methanol to the double bond of certain dihydroquinolines was studied, revealing the formation of transient species with distinct lifetimes and absorption spectra. The reaction proceeds through proton transfer and nucleophilic addition, with the involvement of carbocations and is influenced by the solvent and temperature. Kinetic isotope effects suggest specific mechanistic pathways for these reactions .

Cycloaddition for Tetrahydroquinoline Derivatives

Enamines react with benzylideneanilines in the presence of a catalytic amount of p-toluenesulfonic acid to yield 1,2,3,4-tetrahydroquinoline derivatives through an acid-catalyzed [4+2] cycloaddition. This reaction occurs in acetic acid or methanol and provides a considerable yield of the desired products .

Synthesis of Constrained Amino Acid Derivatives

The synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives was achieved through cyclocondensation and cyclopropanation. These novel amino acid derivatives were analyzed using 2D NMR techniques, and various protection protocols were developed to facilitate peptide synthesis .

Oxidation to Methoxyquinolines

2-Aryl-1,2,3,4-tetrahydro-4-quinolones were oxidized to 2-aryl-4-methoxyquinolines using molecular iodine in refluxing methanol. The resulting structures were determined using NMR spectroscopic techniques, showcasing a method for converting tetrahydroquinolones to methoxyquinolines .

Photoaddition of Solvents to Dihydroquinoline

The steady-state photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in various solvents led to the addition of solvent molecules to the double bond, forming hydroxy or methoxy tetrahydroquinoline derivatives. These products were identified using spectroscopic techniques and were found to revert to the starting material under certain conditions .

Improved Synthesis of Tetrahydroisoquinoline Derivative

An improved synthesis process for 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride was developed, starting from phenethylamine. The use of a mixture of P2O5/POCl3 as a dehydrating agent and other optimizations led to an overall yield of 53% for the target compound .

Aplicaciones Científicas De Investigación

Chemosensors for Metal Ion Detection

- A study designed novel chemosensors for the selective identification of highly toxic Pd2+ ions, using derivatives of tetrahydroquinoline. These chemosensors demonstrated remarkable sensing abilities with very low limits of detection (Shally et al., 2020).

Synthesis of Biologically Active Compounds

- Tetrahydroquinolines have been used in the catalyzed oxidation process with hydrogen peroxide, leading to the synthesis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-ones, which are significant in biological activities (S. Murahashi et al., 1990).

Catalytic Antibodies Generation

- Research has demonstrated the synthesis of tetrahydroquinolines for generating antibodies capable of catalyzing cationic cyclization reactions (C. González‐Bello et al., 1997).

Enzymatic Resolution in Synthesis

- The enzymatic resolution of amino alcohols derived from tetrahydroquinolines has been explored for synthesizing enantiomers of calycotomine with high enantioselectivity (L. Schönstein et al., 2013).

Photoinduced Addition Reactions

- Studies on the photoinduced addition of water and methanol to the double bond of dihydroquinolines have shed light on the formation of Markovnikov adducts, valuable for understanding the reaction mechanisms in different media (T. D. Nekipelova et al., 2002).

Impact on Lipid Dynamics

- Research involving methanol and its effect on lipid dynamics has shown that methanol can significantly influence the structure-function relationship in biomembranes, crucial for understanding cell survival and protein reconstitution (Michael H. L. Nguyen et al., 2019).

Methanol Dehydrogenation Studies

- Investigations into the dehydrogenation of methanol to formaldehyde using Raney copper as a catalyst have been conducted, offering insights into the potential for environmentally benign synthesis of important chemicals (Eric H. Shreiber et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDYZRIUFBMUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567587 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

CAS RN |

40971-36-6 | |

| Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

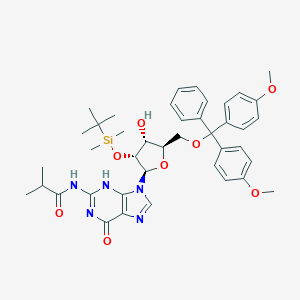

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)